Regioisomeric Differentiation: Para- vs. Meta-Substituted Benzonitrile Scaffolds in Receptor Targeting
The substitution position of the benzonitrile moiety on the piperazine ring critically determines receptor binding orientation. Patent US20100240618 discloses arylpiperazine derivatives as CCR1 receptor antagonists where para-substituted benzonitrile scaffolds (as in the target compound) provide a distinct pharmacophoric geometry compared to meta-substituted analogs such as 3-(4-methylpiperazin-1-yl)benzonitrile [1]. While direct binding data for the target compound is not disclosed in the public domain, the patent's systematic claims across substitution patterns establish that regioisomers are not functionally interchangeable in CCR1 antagonist development programs [1].
| Evidence Dimension | Receptor binding geometry / pharmacophoric orientation |
|---|---|
| Target Compound Data | Para-substituted benzonitrile at piperazine N-position |
| Comparator Or Baseline | 3-(4-methylpiperazin-1-yl)benzonitrile (meta-substituted regioisomer; CAS 204078-35-3) |
| Quantified Difference | Distinct pharmacophoric geometry; not interchangeable (no public comparative binding data) |
| Conditions | CCR1 receptor antagonist structural claims in US Patent US20100240618 |
Why This Matters
Procurement of the correct regioisomer is essential for maintaining intended SAR continuity in GPCR-targeting drug discovery programs.
- [1] Pennell AMK, Aggen JB, Wright KJJ, et al. Substituted Piperazines. US Patent Application US20100240618. Published September 23, 2010. View Source
